molecular formula C20H18N4OS B11254902 3-((2,5-dimethylbenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

3-((2,5-dimethylbenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B11254902
M. Wt: 362.4 g/mol
InChI Key: SILYDQXQLYVKQL-UHFFFAOYSA-N
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Description

3-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE is a heterocyclic compound featuring a triazolo[4,3-a]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of the triazole and pyrimidine rings in its structure imparts unique chemical and biological properties, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by further functionalization to introduce the desired substituents . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE has several scientific research applications:

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent due to its ability to inhibit specific enzymes and pathways involved in disease processes.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Triazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:

Uniqueness

3-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE is unique due to its specific substitution pattern and the presence of both triazole and pyrimidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for further study and development.

Properties

Molecular Formula

C20H18N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

3-[(2,5-dimethylphenyl)methylsulfanyl]-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C20H18N4OS/c1-13-8-9-14(2)16(10-13)12-26-20-23-22-19-21-18(25)11-17(24(19)20)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,22,25)

InChI Key

SILYDQXQLYVKQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4

Origin of Product

United States

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